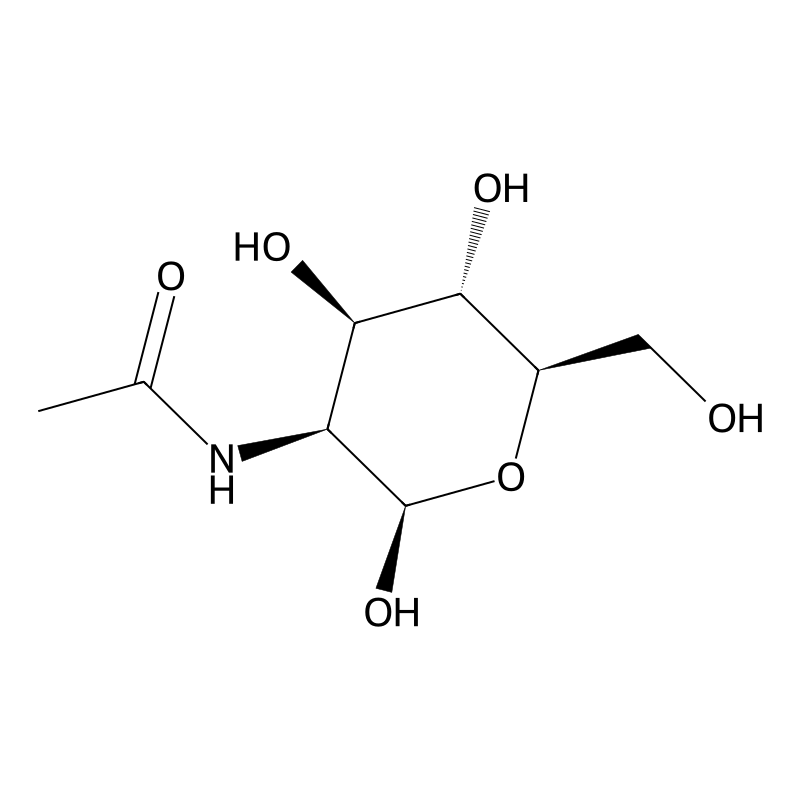

Cyclic N-Acetyl-D-mannosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cyclic N-Acetyl-D-mannosamine (ManNAc, CAS 7772-94-3) is a stable hexosamine monosaccharide and the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid). In procurement contexts, this compound is primarily sourced as a highly pure, ready-to-use substrate for mammalian cell culture supplementation (e.g., CHO, HEK) to enhance recombinant protein sialylation, and as a direct precursor for the chemoenzymatic synthesis of complex sialosides. Unlike upstream precursors that require enzymatic or chemical conversion, direct procurement of ManNAc provides immediate compatibility with Neu5Ac aldolase and bypasses cellular metabolic bottlenecks, making it a critical material for biopharmaceutical manufacturing and advanced glycoengineering workflows [1].

Substituting ManNAc with cheaper, upstream analogs like N-Acetyl-D-glucosamine (GlcNAc) or D-Mannosamine hydrochloride introduces severe process inefficiencies. In biological systems, GlcNAc must be converted to ManNAc by UDP-GlcNAc 2-epimerase (GNE), a rate-limiting enzyme subject to strict feedback inhibition by CMP-sialic acid, which severely caps sialylation yields. In chemical workflows, epimerizing GlcNAc to ManNAc reaches a restrictive thermodynamic equilibrium (typically 4:1 favoring GlcNAc), necessitating difficult and low-yield chromatographic separations. Furthermore, utilizing D-Mannosamine hydrochloride requires a dedicated N-acetylation step with harsh reagents (e.g., acetic anhydride and pyridine), adding process time and reducing overall atom economy. Procuring pure ManNAc directly eliminates these metabolic, thermodynamic, and synthetic bottlenecks [1].

Bypassing GNE Feedback Inhibition for Superior CHO Cell Sialylation

In mammalian cell cultures producing recombinant therapeutics, sialic acid biosynthesis is bottlenecked by the GNE enzyme, which converts UDP-GlcNAc to ManNAc but is feedback-inhibited by CMP-Neu5Ac. Supplementing CHO cell cultures directly with 20 mM ManNAc bypasses this regulatory bottleneck, reducing immature high-mannose (Man5) glycoforms by >50% and significantly increasing the yield of highly sialylated target proteins compared to baseline GlcNAc supplementation [1].

| Evidence Dimension | Reduction of immature Man5 glycoforms |

| Target Compound Data | >50% reduction in Man5 levels (20 mM ManNAc) |

| Comparator Or Baseline | GlcNAc supplementation (bottlenecked by GNE inhibition) |

| Quantified Difference | >50% improvement in glycoform maturation |

| Conditions | CHO cell culture producing recombinant monoclonal antibodies/proteins |

Direct ManNAc supplementation is essential for biomanufacturers aiming to maximize the pharmacokinetic half-life of biologics by ensuring complete terminal sialylation.

Overcoming Thermodynamic Constraints in Chemoenzymatic Neu5Ac Synthesis

The traditional synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc requires an initial epimerization step that stalls at a thermodynamic equilibrium of approximately 4:1 (GlcNAc:ManNAc). This limits one-pot chemoenzymatic yields to roughly 17-20% and requires extensive chromatographic purification. By utilizing pure ManNAc as the starting substrate, the subsequent reaction with Neu5Ac aldolase and pyruvate proceeds to near-quantitative conversion, eliminating the epimerization bottleneck and drastically simplifying downstream isolation [1].

| Evidence Dimension | Substrate conversion efficiency to Neu5Ac |

| Target Compound Data | Near-quantitative conversion by Neu5Ac aldolase |

| Comparator Or Baseline | GlcNAc (stalls at ~4:1 equilibrium, ~17-20% yield) |

| Quantified Difference | ~5x increase in functional yield and elimination of equilibrium limits |

| Conditions | Aldolase-catalyzed condensation with pyruvate |

Procuring ManNAc directly removes the most inefficient, low-yield step in sialic acid synthesis, significantly lowering purification costs at scale.

Elimination of N-Acetylation Steps in Sialoside Synthesis

Synthesizing sialic acid derivatives from non-acetylated D-Mannosamine hydrochloride requires an initial N-acetylation step, typically utilizing acetic anhydride and pyridine over 12 hours, which yields approximately 87% of the acetylated intermediate before further reactions can proceed. Procuring pre-acetylated ManNAc completely eliminates this synthetic step, removing the need for harsh reagents, reducing process time by at least 12 hours, and improving the overall atom economy of the synthetic route [1].

| Evidence Dimension | Synthetic steps and process time |

| Target Compound Data | 0 additional steps (direct aldolase/coupling compatibility) |

| Comparator Or Baseline | D-Mannosamine HCl (requires 12h N-acetylation step) |

| Quantified Difference | Elimination of 1 reaction step and ~12 hours of processing time |

| Conditions | Preparation of substrates for Neu5Ac synthesis |

Bypassing the N-acetylation step accelerates laboratory workflows and reduces hazardous reagent overhead in industrial scale-up.

Media Supplementation for Biologic Glycosylation

Due to its ability to bypass GNE feedback inhibition, ManNAc is the preferred media supplement for CHO, BHK, and HEK cell cultures to maximize the terminal sialylation of recombinant monoclonal antibodies and therapeutic proteins, thereby improving their serum half-life [1].

Precursor for Chemoenzymatic Sialic Acid Production

ManNAc is the ideal starting material for the large-scale enzymatic synthesis of N-acetylneuraminic acid (Neu5Ac) using sialic acid aldolase, as it avoids the restrictive 4:1 thermodynamic equilibrium and complex purification associated with starting from GlcNAc[2].

Synthesis of Custom Sialosides and Glycoconjugates

For synthetic chemists developing novel sialic acid derivatives or glycan arrays, starting with pure ManNAc eliminates the need to perform and purify N-acetylation reactions on D-Mannosamine hydrochloride, streamlining the synthetic pathway [3].

References

- [1] Zalai, D., et al. 'ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis.' PMC.

- [2] Lee, Y., et al. 'Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase.' Applied and Environmental Microbiology.

- [3] Morozzi, C., et al. 'Targeting GNE Myopathy: A Dual Prodrug Approach for the Delivery of N-Acetylmannosamine 6-Phosphate.' Journal of Medicinal Chemistry, 2019.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7772-94-3

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types